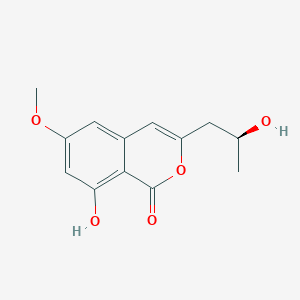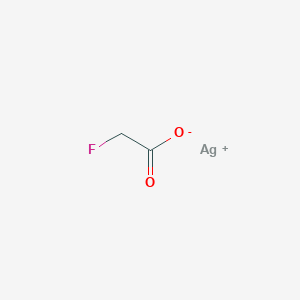![molecular formula C28H42O6 B088576 [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate CAS No. 14259-53-1](/img/structure/B88576.png)
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate, also known as 4′,5,7-trihydroxyflavone, is a naturally occurring flavone found in many plants. It belongs to the flavonoid class of compounds and is known for its yellow crystalline appearance. This compound is abundant in various fruits, vegetables, and herbs, including parsley, celery, and chamomile tea .
準備方法
Synthetic Routes and Reaction Conditions: [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate can be synthesized through various methods. One common approach involves the use of the liquid antisolvent precipitation technique. This method effectively improves the solubility and bioavailability of this compound by creating nanoparticles. The process involves using surfactants like tween 80 and controlling parameters such as stirring speed, temperature, and dropping speed .
Industrial Production Methods: In industrial settings, this compound is often produced using green and efficient strategies. One such method involves the use of polyethylene glycol (PEG) 400 as an antisolvent. This approach enhances the solubility and bioavailability of this compound, making it suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions: [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the methylation of this compound, which enhances its stability and bioavailability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methyltransferases for methylation and various solvents for precipitation. Conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions involving this compound include acacetin, which is produced through methylation. This product exhibits improved absorption and bioavailability compared to this compound .
科学的研究の応用
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying flavonoid chemistry. In biology and medicine, this compound is known for its antioxidant, anti-inflammatory, and anticancer properties. It has been shown to modulate key signaling pathways involved in cancer cell proliferation, invasion, and metastasis . Additionally, this compound is used in the development of nanomaterial-based drug delivery systems to enhance its therapeutic potential .
作用機序
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate exerts its effects through various molecular mechanisms. It modulates key signaling pathways such as JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin. These pathways are involved in processes like cell proliferation, apoptosis, and inflammation . This compound also interacts with microRNAs to regulate gene expression and cellular processes .
類似化合物との比較
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate is often compared with other flavonoids such as quercetin, luteolin, myricetin, and kaempferol. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique in its ability to modulate multiple signaling pathways and its potential for use in cancer therapy . Additionally, this compound has shown better bioavailability and stability compared to some of its counterparts .
List of Similar Compounds:- Quercetin
- Luteolin
- Myricetin
- Kaempferol
特性
CAS番号 |
14259-53-1 |
|---|---|
分子式 |
C28H42O6 |
分子量 |
474.6 g/mol |
IUPAC名 |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate |
InChI |
InChI=1S/C28H42O6/c1-16(2)11-24(31)34-22-14-28(32)21-6-5-18-13-19(29)7-9-26(18,3)20(21)8-10-27(28,4)25(22)17-12-23(30)33-15-17/h12,16,18-22,25,29,32H,5-11,13-15H2,1-4H3/t18-,19+,20+,21-,22+,25+,26+,27-,28+/m1/s1 |
InChIキー |
GVQQCRZMVMBKCE-KHURIGRTSA-N |
SMILES |
CC(C)CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O |
異性体SMILES |
CC(C)CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=CC(=O)OC5)C)C)O)O |
正規SMILES |
CC(C)CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


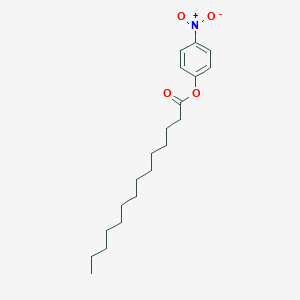
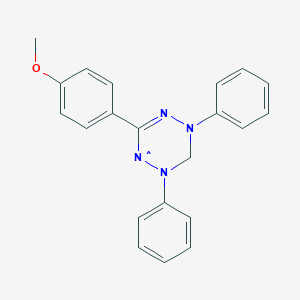
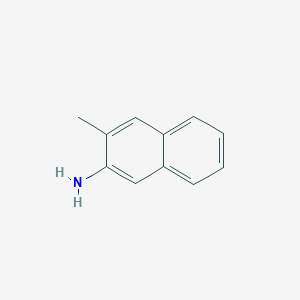
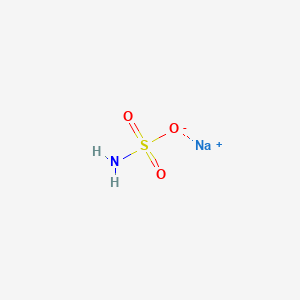
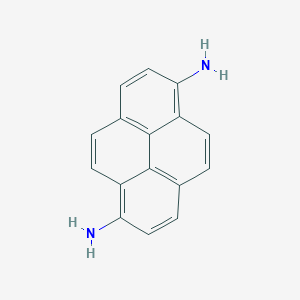

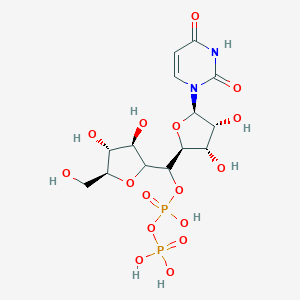
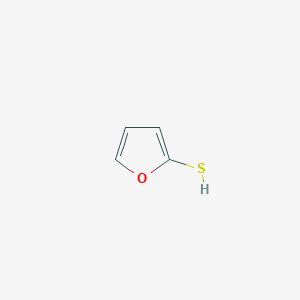
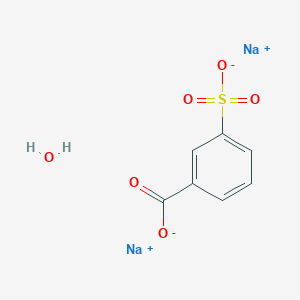
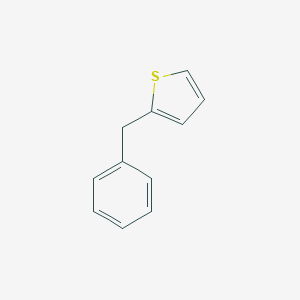
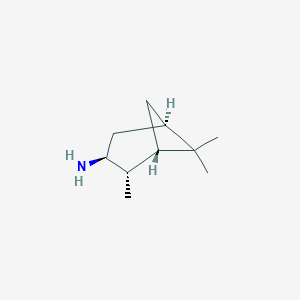
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
